Cas no 1807275-62-2 (Methyl 2-chloro-5-cyano-4-iodobenzoate)
Methyl 2-chloro-5-cyano-4-iodobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-chloro-5-cyano-4-iodobenzoate
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- Inchi: 1S/C9H5ClINO2/c1-14-9(13)6-2-5(4-12)8(11)3-7(6)10/h2-3H,1H3
- InChI Key: UALQLTPAVNLZKH-UHFFFAOYSA-N
- SMILES: IC1C=C(C(C(=O)OC)=CC=1C#N)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 275
- XLogP3: 2.8
- Topological Polar Surface Area: 50.1
Methyl 2-chloro-5-cyano-4-iodobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015010093-250mg |
Methyl 2-chloro-5-cyano-4-iodobenzoate |
1807275-62-2 | 97% | 250mg |
489.60 USD | 2021-06-21 | |
| Alichem | A015010093-500mg |
Methyl 2-chloro-5-cyano-4-iodobenzoate |
1807275-62-2 | 97% | 500mg |
798.70 USD | 2021-06-21 | |
| Alichem | A015010093-1g |
Methyl 2-chloro-5-cyano-4-iodobenzoate |
1807275-62-2 | 97% | 1g |
1,534.70 USD | 2021-06-21 |
Methyl 2-chloro-5-cyano-4-iodobenzoate Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on Methyl 2-chloro-5-cyano-4-iodobenzoate
Methyl 2-chloro-5-cyano-4-iodobenzoate (CAS No. 1807275-62-2): A Versatile Building Block in Modern Chemical Synthesis
Methyl 2-chloro-5-cyano-4-iodobenzoate, identified by its unique chemical identifier CAS No. 1807275-62-2, represents a significant compound in the realm of organic chemistry and pharmaceutical research. This benzoate derivative, characterized by the presence of both chloro and cyano substituents along with an iodine atom, has garnered considerable attention due to its versatile reactivity and potential applications in the synthesis of complex molecules.
The structural motif of Methyl 2-chloro-5-cyano-4-iodobenzoate positions it as a valuable intermediate in the construction of heterocyclic compounds, which are widely prevalent in medicinal chemistry. The combination of electron-withdrawing groups such as the cyano and chloro functionalities, alongside the electron-donating iodine atom, creates a unique electronic environment that facilitates various chemical transformations. These include nucleophilic aromatic substitution, cross-coupling reactions, and metal-catalyzed functionalization, making it an indispensable tool for synthetic chemists.
In recent years, the compound has been explored in the development of novel therapeutic agents. For instance, researchers have leveraged its reactivity to construct scaffolds that mimic natural products with demonstrated biological activity. The benzoate moiety itself is a common pharmacophore found in numerous drugs, including nonsteroidal anti-inflammatory agents and anticonvulsants. By introducing halogen atoms at strategic positions, synthetic chemists can fine-tune the electronic properties and metabolic stability of these derivatives, enhancing their pharmacological profiles.
One particularly noteworthy application of Methyl 2-chloro-5-cyano-4-iodobenzoate is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in various diseases, most notably cancer. The ability to rapidly modify the benzoate core allows for the generation of libraries of compounds that can be screened for kinase inhibition. The iodine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents that can modulate binding affinity and selectivity.
Advances in computational chemistry have further enhanced the utility of Methyl 2-chloro-5-cyano-4-iodobenzoate. Molecular modeling studies have revealed insights into how different substituents influence the compound's interactions with biological targets. These insights are critical for designing molecules with improved potency and reduced toxicity. Additionally, machine learning algorithms have been employed to predict optimal reaction conditions for its transformation into more complex structures, streamlining the drug discovery process.
The role of this compound extends beyond academic research into industrial applications. Pharmaceutical companies have adopted it as a key intermediate in large-scale syntheses due to its reliability and cost-effectiveness. The availability of high-purity grades ensures that manufacturers can meet stringent regulatory requirements without compromising on quality. This has been particularly important in the development of personalized medicine approaches, where precise control over molecular structure is essential.
Environmental considerations also play a significant role in the handling and disposal of Methyl 2-chloro-5-cyano-4-iodobenzoate. While it is not classified as a hazardous material under current regulations, proper storage conditions must be maintained to prevent degradation or unintended reactions. Researchers have developed innovative methods for recycling solvents and byproducts generated during its synthesis, aligning with green chemistry principles. These efforts not only reduce waste but also lower the environmental footprint of pharmaceutical manufacturing processes.
The future prospects for Methyl 2-chloro-5-cyano-4-iodobenzoate are promising, with ongoing research exploring new synthetic pathways and applications. The integration of biocatalysis into traditional organic synthesis has opened up avenues for more sustainable production methods. Enzymes such as cytochrome P450 monooxygenases have been employed to modify this compound selectively, offering an alternative to traditional chemical transformations that often require harsh conditions.
In conclusion, Methyl 2-chloro-5-cyano-4-iodobenzoate (CAS No. 1807275-62-2) stands as a cornerstone in modern chemical synthesis. Its unique structural features make it an invaluable building block for constructing complex molecules with potential therapeutic applications. As research continues to evolve, this compound will undoubtedly remain at the forefront of innovation in medicinal chemistry and drug discovery.
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